molecular formula C9H9BrO B1268501 trans-2-Bromo-1-indanol CAS No. 10368-44-2

trans-2-Bromo-1-indanol

Cat. No.: B1268501
CAS No.: 10368-44-2
M. Wt: 213.07 g/mol
InChI Key: RTESDSDXFLYAKZ-RKDXNWHRSA-N
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Description

trans-2-Bromo-1-indanol: is an organic compound with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol . It is a brominated derivative of indanol, featuring a bromine atom at the second position and a hydroxyl group at the first position of the indane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Bromo-1-indanol typically involves the bromination of 2,3-dihydro-1H-inden-1-ol. One common method is the reaction of 2,3-dihydro-1H-inden-1-ol with bromine in the presence of a solvent such as dichloromethane at low temperatures . The reaction proceeds via electrophilic addition, resulting in the formation of the brominated product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: trans-2-Bromo-1-indanol is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs targeting specific enzymes or receptors .

Industry: The compound finds applications in the production of fine chemicals and specialty materials. It is also used in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of trans-2-Bromo-1-indanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: trans-2-Bromo-1-indanol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable intermediate in organic synthesis and a candidate for drug development .

Biological Activity

trans-2-Bromo-1-indanol (CAS Number: 10368-44-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of both a bromine atom and a hydroxyl group, which contribute to its unique chemical reactivity and potential biological activity. The compound can be synthesized through various methods, including bromination of indene using N-bromosuccinimide (NBS) under controlled conditions.

Chemical Reactions:

  • Oxidation: Can form ketones or carboxylic acids.
  • Reduction: Yields 2,3-dihydro-1H-inden-1-ol.
  • Substitution: The bromine atom can be replaced by other nucleophiles.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group enhance its binding affinity, allowing it to modulate various biochemical pathways.

Antiviral Properties

Research has indicated that certain derivatives of indanol compounds, including this compound, may exhibit antiviral properties. A study on indanyl nucleoside analogues demonstrated unexpected results where some compounds promoted Hepatitis C virus (HCV) replication instead of inhibiting it. This suggests that this compound or its derivatives could have complex interactions with viral mechanisms .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with active sites on enzymes, potentially leading to therapeutic applications in drug development targeting specific diseases.

Study 1: Antiviral Activity

In a study evaluating the activity of various indanyl nucleosides against HCV, it was found that certain compounds derived from this compound increased viral replication in vitro. This study highlighted the need for further investigation into the mechanisms by which these compounds interact with viral components .

Study 2: Enzyme Targeting

Another research effort focused on synthesizing derivatives of this compound for use as enzyme inhibitors in biochemical pathways related to cancer. The study showed promise in developing new therapeutic agents based on the structural modifications of this compound.

Comparative Analysis

To better understand the significance of this compound's biological activity, it is useful to compare it with similar compounds:

CompoundStructureBiological Activity
This compound Bromine and Hydroxyl GroupPotential enzyme inhibitor; antiviral effects
2-Bromoindene Lacks Hydroxyl GroupLimited biological activity
1-Indanol Lacks BromineDifferent mechanism; less reactive

Properties

IUPAC Name

(1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTESDSDXFLYAKZ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This was prepared from indene according to the known procedure. The n.m.r. spectrum in deuteriochloroform confirmed that the product was trans-2-bromoindan-1-ol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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